molecular formula C25H34N6O3S B2621072 1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-68-5

1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2621072
CAS No.: 1105220-68-5
M. Wt: 498.65
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Description

1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H34N6O3S and its molecular weight is 498.65. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-5-13-30-22(34)18-12-11-16(21(33)26-17-9-7-6-8-10-17)14-19(18)31-23(30)28-29-24(31)35-15-20(32)27-25(2,3)4/h11-12,14,17H,5-10,13,15H2,1-4H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGQTURCXBWGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of anti-inflammatory and antihistaminic effects. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C25H34N6O3S
  • Molecular Weight : 498.64 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1105220-68-5

Biological Activity Overview

The biological activity of this compound has been explored through various studies that assess its pharmacological effects.

Antihistaminic Activity

A study on related compounds within the triazole and quinazoline families indicated significant H1-antihistaminic activity . Compounds synthesized from similar structures protected guinea pigs from histamine-induced bronchospasm. Notably, the most active derivative exhibited comparable efficacy to chlorpheniramine maleate, a standard antihistamine drug .

Anticancer Potential

Research has suggested that derivatives of quinazoline and triazole can induce apoptosis in cancer cells. For instance, compounds bearing a triazole moiety have shown the ability to halt cell cycle progression in HCT-116 human colon cancer cells at the G1 phase. The mechanism involves modulation of apoptotic markers such as p53, Bax, and Bcl-2 .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar quinazoline derivatives have demonstrated strong inhibitory activity against various enzymes involved in cancer metabolism and bacterial resistance. This suggests that this compound might exhibit similar enzyme inhibition properties .

Case Studies and Research Findings

StudyFocusFindings
Antihistaminic ActivitySignificant protection against histamine-induced bronchospasm in guinea pigs; comparable to chlorpheniramine maleate.
Anticancer ActivityInduced apoptosis in HCT-116 cells; affected p53 and Bcl-2 levels.
Enzyme InhibitionStrong inhibitory activity against urease; potential for further investigation in cancer therapy.

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
  • Molecular Formula : C25_{25}H34_{34}N6_{6}O3_{3}S
  • Molecular Weight : 498.64 g/mol
  • CAS Number : 1105220-68-5

Structural Characteristics

The compound features a triazole ring fused with a quinazoline framework, which is known for its biological activity. The presence of a tert-butyl group and a cyclohexyl moiety enhances its lipophilicity and may influence its pharmacokinetic properties.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The triazoloquinazoline framework is associated with inhibition of tumor growth and induction of apoptosis in cancer cells .
  • Antimicrobial Properties : Research indicates that derivatives of triazoloquinazolines possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound may serve as a lead structure for developing new antibiotics .
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation in preclinical models. Their ability to modulate inflammatory pathways makes them candidates for treating chronic inflammatory diseases .

Drug Discovery

The compound has been identified as a screening candidate for drug development due to its unique structure and potential biological activities. It is available for research purposes through various chemical suppliers, facilitating further exploration of its pharmacological properties .

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of triazoloquinazoline derivatives, including the target compound. Results demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50_{50} values in the low micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a scaffold for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis typically involves multi-step protocols, starting with the formation of the triazoloquinazoline core. Key intermediates include:

  • Triazole ring precursors : Cyclopropylamine or substituted thioureas may serve as starting materials, analogous to methods used for tert-butyl-substituted triazole derivatives .
  • Sulfanyl linkage : The tert-butylcarbamoylmethyl sulfanyl group can be introduced via nucleophilic substitution or thiol-ene coupling, similar to strategies in triazole-thiadiazole hybrid syntheses .
  • Carboxamide functionalization : Cyclohexylamine coupling via activated esters (e.g., HATU/DMAP) is standard, as seen in carboxamide derivatization of related heterocycles .

Critical quality control points include monitoring reaction progress via TLC or LC-MS and purifying intermediates via column chromatography with gradients optimized for polar functional groups .

Q. Which analytical techniques are most reliable for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and substitution patterns. For example, the tert-butyl group’s singlet (~1.3 ppm) and cyclohexyl multiplet signals (~1.4–2.0 ppm) are diagnostic .
  • HRMS : High-resolution mass spectrometry validates molecular formula, particularly for distinguishing between sulfanyl and sulfonyl derivatives .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, especially for the fused triazoloquinazoline system, as demonstrated in structurally related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Bayesian optimization or heuristic algorithms are superior to traditional trial-and-error approaches:

  • Parameter screening : Test variables such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for coupling steps) .
  • Case study : For triazole-thioether formation, increasing reaction time from 6 to 12 hours improved yield from 58% to 82% in analogous syntheses .
  • Byproduct mitigation : Use scavenger resins (e.g., QuadraSil® MP) to remove unreacted thioureas or excess cyclohexylamine .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

Discrepancies often arise in NMR chemical shifts or IR stretching frequencies due to solvent effects or conformational flexibility:

  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental 1^1H NMR shifts. Adjust for solvent dielectric constants (e.g., chloroform vs. DMSO-d6) .
  • Dynamic effects : For flexible substituents (e.g., cyclohexyl group), use variable-temperature NMR to assess rotational barriers and validate computational models .

Q. What strategies are effective for evaluating biological activity in vitro?

While direct data on this compound is limited, analogous triazoloquinazolines suggest:

  • Enzyme inhibition assays : Screen against kinases or phosphodiesterases using fluorescence polarization (e.g., ADP-Glo™ kinase assay) .
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in cell lines, accounting for sulfanyl group-mediated membrane permeability .
  • Control experiments : Compare activity with des-methyl or des-sulfanyl analogs to isolate pharmacophore contributions .

Q. How can computational modeling predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are standard:

  • Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., HSP90) due to the compound’s tert-butyl and cyclohexyl groups .
  • Binding free energy : Calculate ΔG using MM-PBSA, noting entropy penalties from rigid triazole cores versus entropy gains from flexible sulfanyl linkages .

Data Contradiction Analysis

Q. How to address inconsistent solubility profiles across studies?

Solubility discrepancies (e.g., DMSO vs. aqueous buffers) require standardized protocols:

  • Standardize solvent systems : Use USP phosphate buffers (pH 7.4) with 0.5% Tween-80 for kinetic solubility assays .
  • Aggregation testing : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .

Methodological Resources

  • Synthetic protocols : Refer to Chemotion repository datasets for step-by-step reaction workflows .
  • Computational tools : Access PubChem’s Open Chemistry Database for pre-optimized DFT parameters .

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